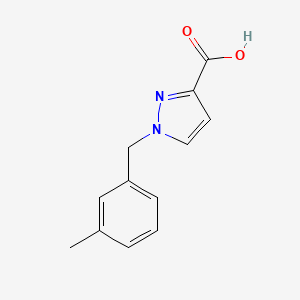![molecular formula C15H22N2O3 B10908281 Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate](/img/structure/B10908281.png)
Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(ジエチルアミノ)ベンゾイル]アミノ}酢酸エチルは、エチルエステル、ベンゾイル基、ジエチルアミノ基を含む複雑な構造を持つ有機化合物です。
合成方法
合成経路および反応条件
2-{[4-(ジエチルアミノ)ベンゾイル]アミノ}酢酸エチルの合成は、通常、複数段階のプロセスで行われます。
-
ベンゾイル中間体の生成: : 最初の段階では、ピリジンなどの塩基の存在下、4-(ジエチルアミノ)アニリンをベンゾイルクロリドなどの適切なアシルクロリドでアシル化します。この反応により、4-(ジエチルアミノ)ベンゾイルクロリドが生成されます。
-
アミド化反応: : 次に、ベンゾイルクロリド中間体を、トリエチルアミンなどの塩基の存在下、グリシンエチルエステル塩酸塩と反応させます。この段階で、目的の2-{[4-(ジエチルアミノ)ベンゾイル]アミノ}酢酸エチルが生成されます。
工業的製造方法
工業的な環境では、収率と純度を最大限に高めるために、温度、溶媒の選択、反応時間などの反応条件を最適化することで、2-{[4-(ジエチルアミノ)ベンゾイル]アミノ}酢酸エチルの合成を拡大することができます。連続フローリアクターや自動合成プラットフォームを使用して、効率と再現性を向上させることができます。
化学反応解析
反応の種類
2-{[4-(ジエチルアミノ)ベンゾイル]アミノ}酢酸エチルは、以下を含むさまざまな化学反応を起こす可能性があります。
-
酸化: : 化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができ、対応するカルボン酸または他の酸化された誘導体の生成につながります。
-
還元: : 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して、還元反応を実行できます。これにより、ベンゾイル基をベンジルアルコール誘導体に変換できる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 塩基性条件下でのアミンやアルコールなどの求核剤。
主な生成物
酸化: カルボン酸またはケトン。
還元: アルコールまたはアミン。
置換: さまざまな置換エステルまたはアミド。
科学研究への応用
2-{[4-(ジエチルアミノ)ベンゾイル]アミノ}酢酸エチルは、科学研究においていくつかの応用があります。
-
医薬品化学: : 特にジエチルアミノ基の存在により、神経経路を標的とする医薬品化合物の合成における潜在的な中間体として研究されています。
-
材料科学: : 化合物は、特定の電子または光学特性を持つ新規ポリマーや材料の開発に使用できます。
-
生物学的研究: : そのユニークな構造的特徴により、酵素相互作用と受容体結合を研究するための生化学アッセイにおけるプローブとして役立ちます。
-
工業的用途: : 化合物は、染料、顔料、その他の特殊化学品の合成に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate typically involves a multi-step process:
-
Formation of the Benzoyl Intermediate: : The initial step involves the acylation of 4-(diethylamino)aniline with an appropriate acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine. This reaction forms 4-(diethylamino)benzoyl chloride.
-
Amidation Reaction: : The benzoyl chloride intermediate is then reacted with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. This step forms the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the benzoyl group to a benzyl alcohol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
科学的研究の応用
Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate has several applications in scientific research:
-
Medicinal Chemistry: : It is explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the diethylamino group.
-
Materials Science: : The compound can be used in the development of novel polymers and materials with specific electronic or optical properties.
-
Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and receptor binding due to its unique structural features.
-
Industrial Applications: : The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
2-{[4-(ジエチルアミノ)ベンゾイル]アミノ}酢酸エチルの作用機序は、その用途によって異なります。
医薬品: ジエチルアミノ基とベンゾイル基によって促進される結合相互作用を通じて、特定の受容体や酵素と相互作用し、それらの活性を調節する可能性があります。
材料: 材料科学では、その電子特性を活用して、導電性または発光性の材料を作成します。
類似化合物の比較
2-{[4-(ジエチルアミノ)ベンゾイル]アミノ}酢酸エチルは、次のような類似の化合物と比較できます。
-
2-{[4-(ジメチルアミノ)ベンゾイル]アミノ}酢酸エチル: : この化合物は、ジエチルアミノ基の代わりにジメチルアミノ基を持っています。これは、その反応性と結合特性に影響を与える可能性があります。
-
2-{[4-(ジエチルアミノ)ベンゾイル]アミノ}プロピオン酸エチル: : この化合物は、酢酸エステルの代わりにプロピオン酸エステルを持っており、その溶解性と反応性に影響を与えます。
独自性
2-{[4-(ジエチルアミノ)ベンゾイル]アミノ}酢酸エチルにジエチルアミノ基が存在することによって、独自の電子特性が与えられ、特定の電子相互作用を必要とする用途で特に有用になります。その構造の複雑さにより、さまざまな化学修飾も可能になり、研究や工業用途での汎用性が向上します。
類似化合物との比較
Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate can be compared with similar compounds such as:
-
Ethyl 2-{[4-(dimethylamino)benzoyl]amino}acetate: : This compound has a dimethylamino group instead of a diethylamino group, which may affect its reactivity and binding properties.
-
Ethyl 2-{[4-(diethylamino)benzoyl]amino}propionate: : This compound has a propionate ester instead of an acetate ester, influencing its solubility and reactivity.
Uniqueness
The presence of the diethylamino group in this compound imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions. Its structural complexity also allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.
特性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC名 |
ethyl 2-[[4-(diethylamino)benzoyl]amino]acetate |
InChI |
InChI=1S/C15H22N2O3/c1-4-17(5-2)13-9-7-12(8-10-13)15(19)16-11-14(18)20-6-3/h7-10H,4-6,11H2,1-3H3,(H,16,19) |
InChIキー |
BVCBPQAXQCJZEX-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NCC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-dimethyl-N'-[(2E)-1-(5-methyl-1H-pyrazol-1-yl)propan-2-ylidene]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10908202.png)
![[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2-oxazol-3-yl]methanol](/img/structure/B10908207.png)

![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908216.png)
![(4-chlorophenyl)[1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B10908217.png)
![2-[(4-Fluoro-2-nitrophenoxy)methyl]furan](/img/structure/B10908224.png)
![N-(4-methyl-1,3-benzothiazol-2-yl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10908235.png)
![prop-2-en-1-yl 2-chloro-5-(5-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B10908236.png)
![methyl 4-({(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B10908241.png)
![3-fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B10908251.png)
![N'~2~,N'~5~-bis[(E)-bicyclo[2.2.1]hept-5-en-2-ylmethylidene]furan-2,5-dicarbohydrazide](/img/structure/B10908256.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10908283.png)
![2-{[5-(3-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B10908290.png)
